1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
CAS No.: 1036547-35-9
Cat. No.: VC4934056
Molecular Formula: C9H8ClF3O
Molecular Weight: 224.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1036547-35-9 |
---|---|
Molecular Formula | C9H8ClF3O |
Molecular Weight | 224.61 |
IUPAC Name | 1-(chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene |
Standard InChI | InChI=1S/C9H8ClF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2 |
Standard InChI Key | FXHSBXFWZKLQLV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CCl)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is C9H8ClF3O, with a molecular weight of 224.60 g/mol. The compound’s structure is defined by two distinct functional groups:
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Chloromethyl group (-CH2Cl): A reactive site for nucleophilic substitution or cross-coupling reactions.
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2,2,2-Trifluoroethoxy group (-OCH2CF3): Imparts lipophilicity and metabolic stability, commonly utilized in drug design .
Table 1: Key Molecular Properties
The absence of a specific CAS number suggests this compound may be a novel or less-documented intermediate, necessitating further characterization.
Synthesis and Manufacturing
Chloromethylation Strategies
The synthesis of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene likely involves sequential functionalization of the benzene ring. A plausible route, inspired by methods for analogous compounds , includes:
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Introducing the trifluoroethoxy group: Electrophilic substitution of benzene with 2,2,2-trifluoroethanol under acidic conditions.
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Chloromethylation: Reaction with chloromethylation agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid (e.g., AlCl3) .
Table 2: Representative Chloromethylation Conditions
Parameter | Optimal Range |
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Temperature | 20–40°C |
Lewis Acid | AlCl3, ZnCl2, or FeCl3 |
Molar Ratio (Substrate:Chloromethylation Reagent) | 1:5–1:6 |
Reaction Time | 8–10 hours |
Yield | 65–80% (estimated) |
A patent describing the preparation of 2,4,5-trifluorobenzyl chloride (CN101033169A) highlights the efficacy of chloromethyl methyl ether and AlCl3 in achieving high-purity products . Similar conditions could be adapted for synthesizing the target compound.
Purification and Characterization
Post-synthesis purification typically involves hydrolysis in cold water, followed by distillation or chromatography . Gas chromatography (GC) with non-polar columns (e.g., OV-101) and mass spectrometry are standard analytical tools for verifying purity and structure, as demonstrated for related chlorinated aromatics .
Physicochemical Properties
While experimental data for the target compound are scarce, inferences can be drawn from structurally similar molecules:
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Solubility: Expected to be lipophilic due to the trifluoroethoxy group, with limited water solubility.
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Stability: The electron-withdrawing trifluoroethoxy group may reduce susceptibility to electrophilic attack, enhancing stability under acidic conditions .
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Spectroscopic Signatures:
Table 3: Estimated Spectroscopic Data
Technique | Key Signals |
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¹H NMR | δ 4.8 (s, 2H, CH2Cl), δ 4.4 (q, 2H, OCH2CF3), δ 7.2–7.5 (m, 4H, aromatic) |
¹³C NMR | δ 45.2 (CH2Cl), δ 68.5 (OCH2CF3), δ 121.5 (q, CF3), δ 125–135 (aromatic) |
¹⁹F NMR | δ -72.3 (t, CF3) |
Applications in Organic Synthesis
Pharmaceutical Intermediates
Chloromethyl aromatics are pivotal in constructing active pharmaceutical ingredients (APIs). For example:
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Anticancer Agents: Chloromethyl groups facilitate alkylation of biomolecules.
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Antiviral Compounds: The trifluoroethoxy group enhances blood-brain barrier penetration .
Agrochemicals
The compound’s lipophilicity makes it suitable for herbicides and insecticides, where slow degradation is desirable.
Future Directions
Further research should prioritize:
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Experimental Characterization: Determining melting/boiling points, solubility, and stability.
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Synthetic Optimization: Exploring greener catalysts or continuous-flow processes.
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Biological Screening: Evaluating the compound’s potential as a lead structure in drug discovery.
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